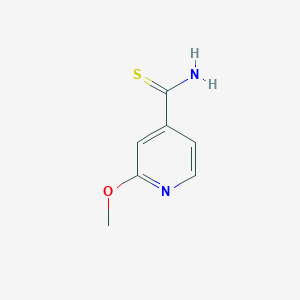![molecular formula C13H14N4O2 B2589284 3-[3-(2-Oxo-1,3-oxazolidin-3-il)pirrolidin-1-il]piridina-2-carbonitrilo CAS No. 2380077-46-1](/img/structure/B2589284.png)
3-[3-(2-Oxo-1,3-oxazolidin-3-il)pirrolidin-1-il]piridina-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a unique structure combining an oxazolidinone ring, a pyrrolidine ring, and a pyridine ring
Aplicaciones Científicas De Investigación
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile typically involves the construction of the oxazolidinone ring, which can be achieved by the reaction of propargyl alcohols and isocyanates under mild conditions . The heterocyclization proceeds via the formation of an ion pair of iodonium carbamate, generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, propargyl alcohols, isocyanates, and bases such as triethylamine . Reaction conditions typically involve mild temperatures and controlled environments to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves the formation of an N-amide radical, followed by 5-exo cyclization, addition to a trifluoromethylalkene, and subsequent β-elimination of the fluoride anion . This sequence of reactions allows the compound to exert its effects by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Contezolid: A newer oxazolidinone derivative in clinical trials.
Uniqueness
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of an oxazolidinone ring, a pyrrolidine ring, and a pyridine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-8-11-12(2-1-4-15-11)16-5-3-10(9-16)17-6-7-19-13(17)18/h1-2,4,10H,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUAZGZVPMIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)





![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)
![5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2589220.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
